molecular formula C9H6ClNO2S B8473041 3-Chloro-4-(1,3-thiazol-2-yloxy)phenol

3-Chloro-4-(1,3-thiazol-2-yloxy)phenol

Cat. No.: B8473041
M. Wt: 227.67 g/mol
InChI Key: KPMCIEKLJNRTDL-UHFFFAOYSA-N
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Description

3-Chloro-4-(1,3-thiazol-2-yloxy)phenol is a chlorinated phenolic derivative featuring a thiazole ether moiety. Its structure combines a phenol ring substituted with chlorine at the 3-position and a thiazol-2-yloxy group at the 4-position, conferring unique electronic and steric properties.

Properties

Molecular Formula

C9H6ClNO2S

Molecular Weight

227.67 g/mol

IUPAC Name

3-chloro-4-(1,3-thiazol-2-yloxy)phenol

InChI

InChI=1S/C9H6ClNO2S/c10-7-5-6(12)1-2-8(7)13-9-11-3-4-14-9/h1-5,12H

InChI Key

KPMCIEKLJNRTDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)Cl)OC2=NC=CS2

Origin of Product

United States

Comparison with Similar Compounds

3-Chloro-4-[(4-chlorophenyl)diazenyl]phenol (A-3Cl)
  • Structure : Features a diazenyl (–N=N–) group instead of the thiazolyloxy moiety .
  • Synthesis : Yielded 53% with a melting point of 122–124°C.
  • Spectroscopy : IR shows an OH stretch at 3,300 cm⁻¹ and C=C absorption at 1,600 cm⁻¹.
  • Elemental Analysis : Matches theoretical values for C₁₂H₈ON₂Cl₂ (C: 53.63%, H: 2.95%, N: 10.38%) .
2-Chloro-4-[(4-chlorophenyl)diazenyl]phenol (A-2Cl)
  • Structure: Chlorine at the 2-position on the phenol ring, altering symmetry compared to A-3Cl .
  • Synthesis : Yielded 50% with a higher melting point (162–164°C), likely due to improved crystal packing.
  • Spectroscopy : OH stretch at 3,480 cm⁻¹, suggesting stronger hydrogen bonding than A-3Cl .
Thiazolyl-Azetidinone Hybrids
  • Structure: Incorporates an azetidinone (β-lactam) ring instead of phenol, with a fluorobenzylidene substituent .
  • Key Feature : Trans-configuration in the β-lactam ring (coupling constant 1.3–1.8 Hz) .
  • Applications : Explored for antimicrobial activity, highlighting the role of thiazole in bioactivity .
4-(4-Chlorophenyl)-2-(pyrazolyl)thiazole Derivatives
  • Structure : Combines thiazole with pyrazole and triazole rings, leading to planar conformations with perpendicular fluorophenyl groups .
  • Crystallography : Triclinic P ī symmetry with two independent molecules per asymmetric unit (R factor: 0.053) .

Physicochemical Properties

Property 3-Chloro-4-(1,3-thiazol-2-yloxy)phenol A-3Cl A-2Cl Thiazolyl-Azetidinone
Melting Point (°C) Not reported in evidence 122–124 162–164 Not reported
IR (OH stretch, cm⁻¹) Not reported 3,300 3,480 Not applicable
Molecular Weight ~256.7 (calculated) 267.11 267.11 ~400 (estimated)
Key Functional Groups Thiazolyloxy, Cl, phenol Diazenyl, Cl, phenol Diazenyl, Cl, phenol β-lactam, thiazole, F

Crystallographic and Analytical Methods

  • SHELX System : Widely used for small-molecule refinement (e.g., SHELXL for A-3Cl and A-2Cl) .
  • ORTEP-3/WinGX : Employed for crystal structure visualization and refinement of thiazole derivatives .
  • Data Quality : High-resolution structures (e.g., R factor = 0.053 for fluorophenyl-thiazole derivatives) ensure reliable comparisons .

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